molecular formula C26H42O9 B12401717 Inflexuside A

Inflexuside A

Cat. No.: B12401717
M. Wt: 498.6 g/mol
InChI Key: GOCBEYXJHVKABX-WNGISKSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Inflexuside A is typically isolated from natural sources rather than synthesized through artificial means. The compound is extracted from the aerial parts of Isodon inflexus using standard extraction techniques involving solvents like methanol or ethanol .

Industrial Production Methods

Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from its natural plant source, Isodon inflexus .

Chemical Reactions Analysis

Types of Reactions

Inflexuside A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Inflexuside A has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.

    Biology: It is used to study the biological effects of diterpenoids, particularly their anti-inflammatory and immunomodulatory activities.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to inhibit nitric oxide production, which is relevant in conditions involving inflammation and immune response.

    Industry: It is used in the development of new pharmaceuticals and as a potential lead compound for drug discovery.

Mechanism of Action

Inflexuside A exerts its effects by inhibiting the production of nitric oxide in macrophages. This inhibition is achieved through the suppression of nitric oxide synthase (NOS) activity, particularly in response to lipopolysaccharide (LPS) stimulation. The molecular targets and pathways involved include the downregulation of NOS expression and the inhibition of signaling pathways that lead to NOS activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Inflexuside A is unique due to its specific inhibition of nitric oxide production in macrophages, which is not commonly observed in other similar compounds. This makes it a valuable compound for studying the mechanisms of inflammation and immune response .

Properties

Molecular Formula

C26H42O9

Molecular Weight

498.6 g/mol

IUPAC Name

(4S,4aS,5R,7R,10aS)-5,7-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,8,10,10a-octahydrophenanthren-9-one

InChI

InChI=1S/C26H42O9/c1-12(2)26(33)9-13-14(28)8-17-24(3,4)7-6-18(25(17,5)19(13)15(29)10-26)35-23-22(32)21(31)20(30)16(11-27)34-23/h12,15-18,20-23,27,29-33H,6-11H2,1-5H3/t15-,16-,17+,18+,20-,21+,22-,23+,25-,26-/m1/s1

InChI Key

GOCBEYXJHVKABX-WNGISKSKSA-N

Isomeric SMILES

CC(C)[C@@]1(C[C@H](C2=C(C1)C(=O)C[C@@H]3[C@@]2([C@H](CCC3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O)O

Canonical SMILES

CC(C)C1(CC(C2=C(C1)C(=O)CC3C2(C(CCC3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)O)O

Origin of Product

United States

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